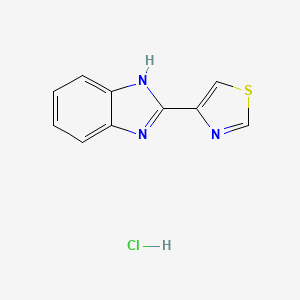

Thiabendazole hydrochloride

Description

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S.ClH/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9;/h1-6H,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBJCVRLNRBXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941293 | |

| Record name | 2-(1,3-Thiazol-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19525-20-3, 945-65-3 | |

| Record name | 1H-Benzimidazole, 2-(4-thiazolyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19525-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiabendazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-(4-thiazolyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019525203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiabendazole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Thiazol-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiabendazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIABENDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3B9AKC0T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Scheme and Conditions

- Reactants: o-phenylenediamine and 4-cyanothiazole

- Medium: Water or mixtures of water with miscible co-solvents (e.g., methanol, dimethylformamide)

- Catalyst: Hydrochloric acid (preferred), other mineral acids (nitric acid), or organic acids (acetic acid, oxalic acid)

- Temperature: 80°C to 145°C, typically reflux around 103–104°C

- pH: Maintained between 2.5 and 6.0, preferably 3.5 to 4.5

- Time: 1.5 to 12 hours, commonly 2 to 6 hours

- Atmosphere: Nitrogen purging and blanket to exclude oxygen

Process Description

The process involves heating an aqueous solution containing o-phenylenediamine and hydrochloric acid to about 95°C under nitrogen. The pH is adjusted to the desired acidic range using hydrochloric acid. 4-cyanothiazole is then added either all at once or dropwise as a methanol solution, which is distilled off during the reaction. The acid-catalyzed condensation proceeds with the formation of thiabendazole, which precipitates due to its low solubility in water.

The pH is carefully maintained throughout the reaction by periodic additions of hydrochloric acid to optimize yield and purity. The reaction is monitored by gas chromatography to ensure complete conversion of starting materials.

Isolation and Purification

After completion, the reaction mixture is cooled to approximately 50°C and diluted with warm deionized water. The solid thiabendazole hydrochloride is isolated by vacuum filtration and washed repeatedly with water until chloride ions are removed (confirmed by silver nitrate test). The product is dried under vacuum at 80–90°C.

Advantages

- High yield and purity of thiabendazole hydrochloride

- Low-cost, one-step reaction

- Environmentally friendly due to water-based reaction medium

- Simple isolation by filtration without complex extraction

Preparation of Thiabendazole Intermediate via Condensation and Halogenation

Intermediate Synthesis Steps

An alternative synthetic route focuses on preparing a key intermediate, 2-(2-chloroacetyl)benzimidazole, which is then converted to thiabendazole hydrochloride.

- Step 1: Condensation of o-phenylenediamine with oxaloacetate (or its esters/salts) under acidic conditions to form a crude benzimidazole intermediate.

- Step 2: Halogenation of the crude intermediate to introduce chloroacetyl functionality.

- Step 3: Decarboxylation and purification to yield the intermediate.

Reaction Conditions and Features

- Acidic environment for condensation, typically using mineral acids.

- Use of oxaloacetic acid or derivatives as raw materials.

- Molar ratio of o-phenylenediamine to oxaloacetate: approximately 1:1 to 1:1.5.

- Mild reaction conditions with low environmental impact.

- Yield exceeding 80%, suitable for industrial scale.

Environmental and Economic Benefits

- Avoids use of heavy oxidants like potassium permanganate.

- Minimal generation of hazardous waste.

- Simple operation and solvent recovery feasible.

Data Tables Summarizing Key Parameters and Outcomes

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 80°C – 145°C (typically 103–104°C) | Reflux conditions in aqueous medium |

| pH Range | 2.5 – 6.0 (preferably 3.5 – 4.5) | Maintained by HCl addition |

| Reaction Time | 1.5 – 12 hours (commonly 2 – 6 hours) | Depends on temperature and pH |

| Yield | >80% (up to ~90% in optimized cases) | Higher yields at pH closer to 4.0 |

| Solvent | Water, water-miscible co-solvents | Methanol, DMF, DMAC, 1-butanol used in some |

| Atmosphere | Nitrogen | To prevent oxidation of o-phenylenediamine |

| Purification | Vacuum filtration, washing with water | Removal of chloride ions confirmed by AgNO3 |

| Drying Conditions | 80–90°C under vacuum (15–20" Hg) | Ensures removal of residual moisture |

Research Findings on pH and Yield Relationship

A notable observation from research is the direct correlation between reaction pH and yield:

| pH | Yield (%) | Comments |

|---|---|---|

| 3.0 | 60.7 | Lower yield, even after 7 h |

| 3.5–4.5 | 85–90 | Optimal pH range for high yield |

Maintaining the pH around 4.0 is critical for maximizing yield and minimizing side reactions.

Additional Purification Techniques

Post-synthesis, thiabendazole hydrochloride can be further purified by:

- Recrystallization from water-organic solvent mixtures

- Organic solvent extraction

- Activated carbon treatment to remove colored impurities

These steps enhance product purity for pharmaceutical or agricultural applications.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Condensation | One-step, aqueous medium, HCl catalysis | High yield, simple isolation | Requires pH control |

| Intermediate Route (Oxaloacetate Condensation + Halogenation) | Multi-step, uses oxaloacetate derivatives | High yield, environmentally friendly | More complex, multi-step |

Chemical Reactions Analysis

Types of Reactions

Thiabendazole hydrochloride undergoes various chemical reactions, including:

Oxidation: Thiabendazole can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiabendazole to its corresponding amine derivatives.

Substitution: Thiabendazole can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of thiabendazole, such as sulfoxides, sulfones, and amine derivatives .

Scientific Research Applications

Antifungal and Antiparasitic Applications

Thiabendazole has been employed clinically since its FDA approval in 1967 as an antifungal and anthelmintic agent. It is effective against various parasitic infections, including:

- Strongyloidiasis : Effective against Strongyloides stercoralis.

- Cutaneous Larva Migrans : Treats infections caused by hookworms.

- Visceral Larva Migrans : Targets Toxocara canis and Toxocara cati.

- Trichinosis : Used in the treatment of Trichinella spiralis infections.

The compound acts by inhibiting the synthesis of microtubules in parasites, disrupting their cellular functions and leading to cell death .

Vascular Disrupting Agent in Cancer Therapy

Recent research has identified TBZ as a novel vascular disrupting agent (VDA), marking a significant repurposing of this compound for cancer treatment. Studies have demonstrated that TBZ can:

- Inhibit Angiogenesis : TBZ reversibly disassembles newly established blood vessels, which is crucial for tumor growth and metastasis. This mechanism was observed in both animal models and human cell lines, indicating its potential as an adjunct therapy alongside existing anti-angiogenic treatments .

- Slow Tumor Growth : In preclinical studies involving fibrosarcoma xenografts, TBZ reduced vascular density and tumor growth rates, suggesting its efficacy in targeting tumor vasculature .

Case Study: Mechanism of Action

Research has shown that TBZ affects endothelial cells by acting on tubulin and Rho kinase pathways, leading to rapid retraction of endothelial cells and disruption of vascular integrity within hours of treatment. This rapid action supports the potential for TBZ to be used in combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Antiproliferative Effects on Cancer Cells

In addition to its role as a VDA, TBZ exhibits antiproliferative properties against various cancer cell lines. For instance:

- A study on murine metastatic melanoma cells (B16F10) revealed that TBZ induces apoptosis and inhibits cell proliferation effectively .

- The compound has been modified to enhance its activity, resulting in derivatives that demonstrate increased potency against angiogenesis and tumor growth .

Analytical Methods for Detection

Given the compound's widespread use, reliable detection methods are essential for monitoring its presence in food products and clinical samples. Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) have been developed for detecting TBZ residues in food items like blueberries, ensuring consumer safety from potential toxicological effects .

Safety Profile and Regulatory Status

Thiabendazole has a well-established safety profile due to its long history of clinical use. Studies indicate no carcinogenic effects at therapeutic doses, making it a viable candidate for repurposing in oncology . Regulatory bodies continue to monitor its applications to ensure compliance with safety standards.

Mechanism of Action

Thiabendazole hydrochloride exerts its effects by binding to the beta-tubulin of nematodes and fungi, inhibiting microtubule synthesis. This disruption of microtubule formation prevents cell division and leads to the death of the parasite or fungus . Additionally, thiabendazole acts as a chelating agent, binding to metals and forming stable complexes, which is useful in cases of metal poisoning .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Chemical Properties

Thiabendazole belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring with a thiazole substituent. Key structural analogs include:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Use(s) |

|---|---|---|---|---|

| Thiabendazole HCl | 148-79-8 | C₁₀H₇N₃S·HCl | 237.73 | Antifungal, anthelmintic |

| Carbendazim | 10605-21-7 | C₉H₉N₃O₂ | 191.19 | Agricultural fungicide |

| Fenbendazole | 43210-67-9 | C₁₅H₁₃N₃O₂S | 299.35 | Veterinary anthelmintic |

| Levamisole HCl | 16595-80-5 | C₁₁H₁₂N₂S·HCl | 240.76 | Immunomodulator, anthelmintic |

| Tetramisole HCl | 5086-74-8 | C₁₁H₁₂N₂S·HCl | 240.76 | Anthelmintic |

Thiabendazole’s thiazole group distinguishes it from other benzimidazoles like carbendazim, which lacks this moiety. This structural difference influences binding affinity to β-tubulin, a target for benzimidazoles in disrupting microtubule assembly in parasites and fungi .

Anthelmintic Efficacy

Thiabendazole’s efficacy varies significantly across parasite species compared to other anthelmintics:

| Parasite | Thiabendazole Efficacy | Fenbendazole Efficacy | Levamisole Efficacy | Ivermectin Efficacy |

|---|---|---|---|---|

| Dictyocaulus filaria (sheep) | 100% | 100% | 100% | 99% |

| Muellerius spp. (sheep) | 56% | 100% | 28% | N/A |

| Haemonchus contortus | Moderate | High | Low | High |

| Trichostrongylus colubriformis | High | Moderate | High | Moderate |

- Key Findings :

Antifungal Activity

Thiabendazole’s antifungal performance varies by fungal species and strain:

| Fungus | Thiabendazole Activity | Carbendazim Activity | Parbendazole Activity |

|---|---|---|---|

| Aspergillus fumigatus | Low | Moderate | Very Low |

| Fusarium spp. | High | High | Moderate |

| Penicillium spp. | High | High | Low |

- Key Findings: Thiabendazole is less effective against A. fumigatus compared to carbendazim and azoxystrobin (a strobilurin fungicide) . Parbendazole, another benzimidazole, shows the lowest fungistatic activity among analogs .

Market and Formulations

The global thiabendazole market is driven by demand in agriculture (preservatives) and veterinary medicine (anthelmintics). Key competitors include carbendazim and azoxystrobin:

| Parameter | Thiabendazole | Carbendazim | Azoxystrobin |

|---|---|---|---|

| Market Share (2023) | 22% | 35% | 28% |

| Formulations | Powder, Liquid | Powder, WP | SC, WG |

| Primary Application | Fruits, Livestock | Cereals, Vegetables | Grapes, Turf |

Biological Activity

Thiabendazole hydrochloride (TBZ) is a benzimidazole derivative with significant biological activity, primarily recognized for its fungicidal and anthelmintic properties. This compound has been extensively studied for its pharmacological effects, mechanisms of action, and potential applications in various fields, including agriculture and medicine. This article provides a comprehensive overview of the biological activity of TBZ, supported by data tables, case studies, and detailed research findings.

Overview of Thiabendazole Hydrochloride

- Chemical Structure : TBZ is characterized by a stable benzimidazole ring structure, which contributes to its prolonged environmental persistence.

- Uses : It is widely used as a fungicide in agriculture and as an anthelmintic drug in veterinary and human medicine to treat parasitic infections.

The precise mechanism by which TBZ exerts its biological effects is not fully understood; however, several studies suggest the following pathways:

- Inhibition of Fumarate Reductase : TBZ likely inhibits fumarate reductase, an enzyme critical for the survival of various helminths .

- Disruption of Microtubule Formation : TBZ has been shown to disrupt tubulin assembly, leading to cytotoxic effects in cancer cells .

- Induction of Apoptosis : In murine metastatic melanoma cell lines, TBZ has been observed to induce apoptosis, thereby preventing cancer cell proliferation .

Pharmacokinetics

- Absorption and Distribution : TBZ is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours. Approximately 87% of an absorbed dose is excreted in urine within 24 hours .

- Metabolism : The primary metabolic pathway involves hydroxylation of the benzimidazole ring to form 5-hydroxythiabendazole (5-OH-TBZ), which is further conjugated to glucuronides and sulfates for excretion .

Antiproliferative Activity

Research indicates that TBZ exhibits significant antiproliferative effects against various cancer cell lines. A study highlighted its efficacy against murine metastatic melanoma (B16F10), where it induced apoptosis and inhibited cell proliferation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| B16F10 | 15 | Induction of apoptosis |

| A549 | 12 | Antiangiogenesis |

| HCT-116 | 10 | Vascular disruption |

Antimicrobial Activity

TBZ has also been evaluated for its antimicrobial properties. Metal complexes derived from TBZ have shown promising results against various bacterial strains.

| Metal Complex | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Copper-TBZ | E. coli | 25 |

| Zinc-TBZ | S. aureus | 30 |

Toxicological Studies

Thiabendazole has been associated with several toxicological effects. Notable findings include:

- Developmental Toxicity : Studies using zebrafish models revealed that exposure to TBZ resulted in morphological malformations such as decreased body length and increased edema .

- Genotoxicity : In vitro studies demonstrated that TBZ can cause chromosomal aberrations and sister chromatid exchanges in mammalian cells .

Case Studies

- Case Study on Cancer Treatment : A clinical trial investigated the use of TBZ as a vascular disrupting agent in patients with advanced solid tumors. Results indicated a significant reduction in tumor size among participants treated with modified derivatives of TBZ.

- Agricultural Application : In a field study assessing the effectiveness of TBZ as a fungicide on potato crops, it was found to significantly reduce fungal infections without adverse effects on crop yield.

Q & A

Basic Research Questions

Q. What USP-recommended analytical methods are validated for quantifying Thiabendazole hydrochloride in pharmaceutical formulations?

- Methodology : The United States Pharmacopeia (USP) outlines standardized protocols for purity and quantification, including thermal analysis (e.g., differential scanning calorimetry) and conductivity measurements for solution-based formulations . Researchers should cross-validate results with high-performance liquid chromatography (HPLC) coupled with UV detection, as referenced in USP monographs for related benzimidazole analogs.

Q. How should stability studies for Thiabendazole hydrochloride be designed to assess degradation under varying storage conditions?

- Methodology : Follow USP General Chapter 〈891〉 on thermal analysis to evaluate stability under accelerated conditions (e.g., 40°C/75% relative humidity). Monitor degradation products using mass spectrometry and validate stability-indicating assays per ICH guidelines. Include pH-dependent solubility studies, as Thiabendazole hydrochloride’s stability is influenced by ionic strength .

Q. What in vitro models are suitable for evaluating Thiabendazole hydrochloride’s antifungal and antiparasitic efficacy?

- Methodology : Use Candida albicans or Aspergillus spp. for antifungal assays (MIC/MFC determinations) and Heligmosomoides polygyrus for antiparasitic studies. Standardize inoculum size and culture media to ensure reproducibility. Reference USP monographs for formulation-specific activity thresholds (e.g., oral suspensions vs. chewable tablets) .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data for Thiabendazole hydrochloride be resolved?

- Methodology : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro MIC values with plasma concentrations in animal models. Adjust for bioavailability differences (e.g., first-pass metabolism in oral formulations) and use non-compartmental analysis to estimate AUC/MIC ratios . Validate findings using knockout murine models to isolate host-pathogen interactions.

Q. What advanced chromatographic techniques improve detection limits for Thiabendazole hydrochloride in complex matrices (e.g., soil or biological samples)?

- Methodology : Employ ultra-HPLC (UHPLC) with tandem mass spectrometry (MS/MS) for trace-level detection. Optimize sample preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for environmental matrices. Validate methods against USP 〈1644〉 for conductivity-based quality control .

Q. What strategies optimize Thiabendazole hydrochloride’s synergistic effects with other antiparasitic agents?

- Methodology : Use fractional inhibitory concentration (FIC) index calculations in checkerboard assays. Test combinations with albendazole or ivermectin, and analyze synergy via isobolograms. Include cytotoxicity assays (e.g., MTT on human hepatocytes) to rule out off-target effects .

Q. How can researchers address conflicting data on Thiabendazole hydrochloride’s cytotoxicity in mammalian cell lines?

- Methodology : Standardize cell culture conditions (e.g., passage number, serum concentration) and use multiple assay endpoints (e.g., ATP quantification, apoptosis markers). Reference safety data sheets (SDS) for handling guidelines, and validate findings against established toxicology databases .

Methodological Considerations for Data Analysis

- Contradiction Resolution : Use meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from disparate studies. Apply multivariate regression to identify confounding variables (e.g., formulation purity, solvent choice) .

- Multi-Analyte Detection : Develop LC-MS/MS panels to simultaneously quantify Thiabendazole and metabolites (e.g., 5-hydroxythiabendazole) in biological fluids, referencing USP 〈531〉 for thiamine assay cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.